molecular formula C6H3F3N2O2S B1388595 3-Nitro-5-(trifluoromethyl)pyridine-2-thiol CAS No. 89571-67-5

3-Nitro-5-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B1388595
CAS No.: 89571-67-5
M. Wt: 224.16 g/mol
InChI Key: PDQMRIPRLZXDLU-UHFFFAOYSA-N
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Description

3-Nitro-5-(trifluoromethyl)pyridine-2-thiol (: 89571-67-5) is a pyridine-based chemical compound with the molecular formula C 6 H 3 F 3 N 2 O 2 S and a molecular weight of 224.16 g/mol . This research chemical features a thiol (-SH) functional group at the 2-position, a nitro group (-NO 2 ) at the 3-position, and a trifluoromethyl group (-CF 3 ) at the 5-position of the pyridine ring, creating a multifunctional scaffold of significant interest in medicinal chemistry and agrochemical research . The specific arrangement of these electron-withdrawing substituents makes this compound a valuable and versatile synthetic intermediate. It is primarily used in organic synthesis and pharmaceutical research for the construction of more complex molecules. Its key structural features, particularly the thiol group, allow for further functionalization, enabling researchers to create diverse libraries of compounds for screening and development . The compound is typically shipped with cold-chain transportation to ensure stability . Handling and Safety: This product is strictly for Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Datasheet (SDS) for proper handling, storage, and disposal information prior to use.

Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2S/c7-6(8,9)3-1-4(11(12)13)5(14)10-2-3/h1-2H,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQMRIPRLZXDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673514
Record name 3-Nitro-5-(trifluoromethyl)pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89571-67-5
Record name 3-Nitro-5-(trifluoromethyl)-2(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89571-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-5-(trifluoromethyl)pyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-(trifluoromethyl)pyridine-2-thiol typically involves the nitration of 5-(trifluoromethyl)pyridine-2-thiol. One common method includes the reaction of 5-(trifluoromethyl)pyridine-2-thiol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-(trifluoromethyl)pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C6H3F3N2O2SC_6H_3F_3N_2O_2S and features both a nitro group and a trifluoromethyl group, which contribute to its biological activity and reactivity. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability in biological systems.

Pharmaceutical Applications

  • Antimicrobial Activity : Research indicates that 3-nitro-5-(trifluoromethyl)pyridine-2-thiol exhibits significant antimicrobial properties. It has been studied for its potential to inhibit various pathogens, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : The compound has shown promise in modulating enzyme activity. Studies have demonstrated its ability to inhibit specific enzymes involved in disease processes, which could lead to therapeutic applications in treating conditions such as cancer and infections.
  • Drug Development : Its unique chemical properties make it a suitable precursor for synthesizing novel drugs. The compound's interactions with biological targets can be explored further to enhance its pharmacological profile .

Agrochemical Applications

  • Pesticide Development : The structural characteristics of this compound allow it to function as a potential pesticide. Its ability to interact with biological systems can be leveraged to create effective herbicides or fungicides .
  • Plant Growth Regulators : There is ongoing research into using this compound as a plant growth regulator due to its effects on cellular pathways, which could enhance crop yields or resistance to environmental stresses.

Materials Science Applications

  • Organic Electronics : The compound's photophysical properties make it suitable for applications in organic electronics. Its ability to undergo nucleophilic substitution reactions allows for the creation of materials with tunable optical properties, which are essential for developing organic light-emitting diodes (OLEDs) and other electronic devices .
  • Coordination Complexes : this compound can form coordination complexes with metals, potentially leading to applications in catalysis and materials design. These complexes may exhibit unique catalytic properties useful in various chemical reactions .

Case Studies and Research Findings

Study TitleFindingsApplications
Nucleophilic Functionalization of 2-R-3-NitropyridinesDemonstrated regioselectivity in reactions with thiols; large Stokes shifts observedDrug synthesis, photophysical applications
Antimicrobial Efficacy of Nitro CompoundsShowed significant inhibition of bacterial growthDevelopment of new antibiotics
Synthesis of Pyridine DerivativesExplored various synthetic routes leading to biologically active compoundsDrug development, agrochemical formulations

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Features
3-Nitro-5-(trifluoromethyl)pyridine-2-thiol -NO₂ (3), -CF₃ (5), -SH (2) C₆H₃F₃N₂O₂S N/A High electrophilicity; catalytic potential
3-(Trifluoromethyl)pyridine-2-thiol -CF₃ (3), -SH (2) C₆H₄F₃NS 13509-19-8 Antithyroid activity
5-(Trifluoromethyl)pyridine-2-thiol -CF₃ (5), -SH (2) C₆H₄F₃NS N/A Ligand in MOF catalysts
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol -Cl (3), -CF₃ (5), -SH (2) C₆H₃ClF₃NS N/A Intermediate for nematocidal amides
3-Nitro-5-(trifluoromethyl)pyridin-2-ol -NO₂ (3), -CF₃ (5), -OH (2) C₆H₃F₃N₂O₃ 33252-64-1 Melting point: 189–190°C; synthetic precursor

Key Observations:

  • Thiol vs. Hydroxyl: The -SH group offers stronger metal-binding affinity (e.g., Ni in catalysts) compared to -OH, as demonstrated in CdS/UiO-Ni composites .

Q & A

Q. What are the recommended synthetic routes for 3-Nitro-5-(trifluoromethyl)pyridine-2-thiol, and what key intermediates should be monitored?

Methodological Answer:

  • Synthesis Strategy : Start with a pyridine precursor (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-thiol, CAS 76041-74-2) and perform nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via TLC or HPLC to avoid over-nitration .
  • Key Intermediates :
    • 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol (precursor, MW 213.61 g/mol, MP 125–128°C) .
    • Nitro-intermediate : Confirm nitration via FT-IR (NO₂ stretch ~1520 cm⁻¹) and ¹⁹F NMR to assess trifluoromethyl stability .

Q. How can researchers confirm the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times with standards (≥98% purity threshold) .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Look for pyridine ring protons (δ 7.5–8.5 ppm) and absence of chloro substituent signals.
    • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 240.99 (C₆H₃F₃N₂O₂S) .

Advanced Research Questions

Q. What strategies can optimize nitro group introduction in the presence of a trifluoromethyl substituent during synthesis?

Methodological Answer:

  • Electrophilic Nitration : Use fuming HNO₃ in acetic anhydride to enhance electrophilicity. The trifluoromethyl group is electron-withdrawing, directing nitration to the para position. Monitor regioselectivity via NOE NMR .
  • Competing Reactions : Mitigate sulfonic acid byproduct formation (common in thiol-containing substrates) by using inert atmospheres (N₂/Ar) and low temperatures .

Q. How do steric/electronic effects of the trifluoromethyl and nitro groups influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects : The trifluoromethyl group increases electrophilicity at the 2-position, while the nitro group stabilizes intermediates via resonance. Use DFT calculations (e.g., Gaussian 16) to map charge distribution and predict sites for SNAr reactions .
  • Steric Hindrance : Conduct kinetic studies with varying nucleophiles (e.g., amines vs. thiols). Compare rate constants (k) under pseudo-first-order conditions to quantify steric contributions .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points for this compound be addressed?

Methodological Answer:

  • Experimental Repetition : Re-measure MP using differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) to standardize conditions .
  • Impurity Screening : Analyze conflicting samples via GC-MS to detect trace solvents (e.g., DMF, THF) that depress melting points .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous environments?

Methodological Answer:

  • Hydrolysis Risk : The thiol group is prone to oxidation. Store under inert gas (N₂) and avoid aqueous workups unless stabilized by EDTA (0.1% w/v) .
  • Toxicity Screening : Refer to analogs (e.g., 3-chloro-5-(trifluoromethyl)pyridine-2-thiol) for LD₅₀ extrapolation. Conduct Ames tests for mutagenicity if used in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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